
Ethyl pentadecanoate
Overview
Description
Ethyl pentadecanoate (C₁₇H₃₄O₂), also known as ethyl pentadecanoic acid ester, is a long-chain fatty acid ethyl ester. It is characterized by a 15-carbon saturated fatty acid (pentadecanoic acid) esterified with ethanol. This compound is commonly found in fermented beverages, such as baijiu (Chinese liquor), apple brandy, and wine, where it contributes to fruity, sweet, and honey-like aroma profiles . Its presence is closely linked to microbial activity during fermentation, particularly in the esterification of free fatty acids with ethanol . This compound is also identified in microbial cultures, such as Lactobacillus fermentum, suggesting its role as a metabolic byproduct .
Preparation Methods
Acid-Catalyzed Esterification
The most common method for ester synthesis involves acid-catalyzed esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. For ethyl pentadecanoate, this entails combining pentadecanoic acid with ethanol and sulfuric acid (H₂SO₄) under reflux. A Dean-Stark trap is often employed to remove water, shifting the equilibrium toward ester formation .
In a typical procedure, pentadecanoic acid and ethanol are mixed at molar ratios ranging from 1:9 to 1:12, with H₂SO₄ (1–3 wt%) as the catalyst. Reaction temperatures vary between 80°C and 100°C, with durations of 8–12 hours . For example, at 90°C with a 10:1 ethanol-to-acid ratio and 2% H₂SO₄, conversions exceeding 80% are achievable. The Dean-Stark trap enhances yield by continuously separating water, preventing reverse hydrolysis .
Ionic Liquid-Catalyzed Synthesis
Brønsted acidic ionic liquids (ILs) offer a greener alternative to traditional catalysts. For instance, [SB3-12][HSO₄], a surfactant-combined ionic liquid, has demonstrated high efficacy in esterifying oleic acid with ethanol, achieving 97% conversion under optimized conditions . This catalyst forms reverse micelles, creating microreactors that improve reactant interaction while minimizing ester hydrolysis.
Applied to this compound synthesis, [SB3-12][HSO₄] could be used at 5 wt% relative to pentadecanoic acid, with a 3:1 ethanol-to-acid molar ratio at 78°C for 3 hours . The IL’s dual functionality as both catalyst and surfactant enhances reaction efficiency and simplifies product separation via decantation.
Micro-Flow Reactor Systems
Continuous-flow microreactors enable precise control over reaction parameters, improving heat transfer and scalability. In a study on ethyl chrysanthemate synthesis, a copper stearate–phenylhydrazine catalyst in a micro-flow system achieved high yields by optimizing temperature (110–140°C) and reactant concentrations . Kinetic modeling revealed that excess olefin (2.5–3.0 equiv) suppresses byproduct formation, a principle applicable to this compound synthesis.
For pentadecanoic acid esterification, a microreactor could operate at 120–130°C with a 0.02 mol/L catalyst concentration and ethanol in slight excess (1.2:1 molar ratio). This setup may reduce reaction time to 2–4 hours while maintaining yields above 85% .
Optimization Strategies
Response Surface Methodology (RSM)
RSM and Box-Behnken designs are powerful tools for optimizing multivariable processes. In oleic acid esterification, a quadratic model predicted optimal conditions (90°C, 2.5% H₂SO₄, 10:1 ethanol ratio, 10 hours) with 92% conversion . Similar approaches for this compound could identify trade-offs between temperature, catalyst load, and stoichiometry.
Kinetic Modeling
Activation energy (Eₐ) and pre-exponential factors (A) derived from Arrhenius plots guide temperature adjustments. For example, in copper-catalyzed cyclopropanation, Eₐ values for main and side reactions were 71.77 kJ/mol and 104.07 kJ/mol, respectively . Lower Eₐ for the desired pathway suggests higher selectivity at moderate temperatures, a key consideration for this compound.
Analytical Characterization
Fourier-transform infrared (FTIR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) are critical for validating product purity. FTIR peaks at 1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) confirm ester formation . GC-MS retention times and molecular ion peaks (e.g., m/z 284 for this compound) provide quantitative analysis, with acid value titration assessing unreacted pentadecanoic acid .
Industrial Scale-Up Considerations
Batch reactors with Dean-Stark traps remain cost-effective for small-scale production. However, microreactors offer advantages for large-scale continuous processes, including reduced waste and improved safety . Catalyst recyclability, as demonstrated by [SB3-12][HSO₄]’s five-cycle reuse without activity loss, further enhances economic viability .
Chemical Reactions Analysis
Types of Reactions: Ethyl pentadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentadecanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol, pentadecanol, using reducing agents such as lithium aluminum hydride.
Oxidation: Under strong oxidizing conditions, it can be oxidized to produce higher oxidation state compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Hydrolysis: Pentadecanoic acid and ethanol.
Reduction: Pentadecanol.
Oxidation: Higher oxidation state compounds.
Scientific Research Applications
Flavor and Aroma Enhancement
Ethyl pentadecanoate is recognized for its role in enhancing flavors and aromas in food products. As a long-chain fatty acid ester, it contributes to the olfactory profile of various food items, particularly in the formulation of fragrances and flavorings. Research indicates that long-chain esters like this compound can significantly affect the release characteristics of volatile aroma compounds, thus influencing sensory perception in food products .
Key Findings:
- This compound alters the olfactory detection thresholds of aroma compounds.
- It plays a crucial role in the scent formation of flavor products, making it valuable for flavor design .
Biotechnological Applications
In biotechnological contexts, this compound has been studied for its production through microbial fermentation processes. Specifically, thermotolerant yeast strains have been utilized to produce various fatty acid ethyl esters, including this compound. This production method is particularly advantageous in biofuel generation, where such esters serve as biodiesel components .
Case Study:
- A study demonstrated the use of engineered Escherichia coli strains to produce fatty acid ethyl esters at pilot scales, highlighting the potential for large-scale production of biodiesel from renewable resources .
Chemical Characterization and Analysis
This compound has been identified in various natural sources and is significant in chemical characterization studies. For instance, it has been detected in certain plant species and is involved in the aroma profiles of wines . Its presence can be analyzed through advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which allows for detailed profiling of volatile compounds.
Applications in Research:
- Utilized for differentiating wine varieties based on their aromatic profiles.
- Contributes to understanding the chemical composition of various natural products .
Industrial Applications
In industrial settings, this compound can be employed as a solvent or a component in formulations requiring specific chemical properties. Its high purity (>99%) makes it suitable for applications where quality control is critical .
Potential Uses:
- As a solvent in cosmetic formulations.
- In the production of specialty chemicals where long-chain fatty acids are required.
Mechanism of Action
The mechanism of action of ethyl pentadecanoate involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be incorporated into lipid bilayers and affect membrane fluidity and function. It may also be metabolized by enzymes involved in fatty acid oxidation, influencing energy production and storage .
Comparison with Similar Compounds
Ethyl pentadecanoate belongs to a broader class of fatty acid ethyl esters (FAEEs), which share structural similarities but differ in chain length, saturation, and functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Key Observations :
- Chain Length and Aroma: Longer-chain esters (e.g., ethyl hexadecanoate) tend to exhibit "fatty" or "waxy" notes, while mid-chain esters like this compound are associated with sweeter profiles due to lower volatility .
- Odor Threshold: this compound has a lower odor activity value (OAV = 1.274) compared to ethyl tetradecanoate (OAV = 2.621), indicating its aroma is less potent but still perceptible in complex matrices like wine .
Concentration Variations in Fermented Products
Key Findings :
- This compound is present in trace amounts compared to ethyl hexadecanoate, which dominates in many beverages due to its higher stability and abundance of palmitic acid precursors .
- In apple brandy, this compound concentrations fluctuate significantly (27.8–45.6 μg/L), influenced by fermentation temperature and yeast strain .
Stability and Retention During Processing
This compound is sensitive to processing conditions:
- Reverse Osmosis (RO) : Concentrations decrease by 20–30% under high pressure (5.5 MPa) without cooling, likely due to ester hydrolysis .
- Water Deficit Stress: In wine, this compound levels drop by 67.7% under water deficit (+WD), whereas ethyl hexadecanoate remains unaffected .
- Storage: Unlike ethyl hexadecanoate, which accumulates during aging, this compound shows variable trends, increasing in some wines but decreasing in others .
Biological Activity
Ethyl pentadecanoate, also known as this compound or pentadecanoic acid ethyl ester, is a fatty acid ester with the chemical formula . This compound is primarily derived from pentadecanoic acid and is found in various natural sources, including certain plants and foods. Its biological activity has been the subject of multiple studies, highlighting its potential applications in health and nutrition.
- Molecular Weight : 270.45 g/mol
- Solubility : Practically insoluble in water; neutral pH
- Structure : Aliphatic acyclic compound
Biological Activity Overview
This compound exhibits several biological activities, particularly in the context of inflammation and cellular health. Below are key findings from various studies:
Anti-Inflammatory Effects
A study conducted on fatty acid ethyl esters, including this compound, demonstrated significant anti-inflammatory properties. The research indicated that these compounds could reduce inflammation in experimental models by inhibiting inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels. Specifically, this compound was shown to decrease carrageenan-induced edema in rat models, indicating its potential use in treating inflammatory conditions .
Cytotoxicity and Cell Viability
Research involving human hepatoblastoma cells (HepG2) revealed that fatty acid ethyl esters, including this compound, could exert cytotoxic effects. The study found that high concentrations of these esters led to decreased cell proliferation and protein synthesis, suggesting a potential role in mediating ethanol-induced liver damage . The toxicological profile indicates that while these compounds can be harmful at elevated levels, they may also play a role in modulating cellular responses under specific conditions.
Data Table: Biological Activities of this compound
Case Studies and Research Findings
- Anti-Inflammatory Study : In an experimental model using rats, both methyl palmitate and this compound were administered to evaluate their effects on inflammation. Results showed a significant reduction in edema and inflammatory cytokines, indicating their therapeutic potential against inflammatory diseases .
- Cytotoxicity Assessment : A study assessed the impact of fatty acid ethyl esters on HepG2 cells. This compound was included among other esters tested for toxicity. The findings highlighted that these compounds could impair cell viability at high concentrations, which is critical for understanding their safety profile when used as dietary supplements or therapeutic agents .
- Dietary Biomarker Research : this compound has been identified as a potential biomarker for dietary intake of coriander. This suggests that the compound not only has biological activity but also plays a role in nutritional biochemistry .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl pentadecanoate, and how do reaction conditions influence yield?
this compound can be synthesized via:
- Alkylation of ethyl acrylate : Reacting 1-iodododecane with ethyl acrylate under basic conditions (e.g., K₂CO₃), achieving ~61% yield .
- Hydroesterification : Using 1-tetradecene and ethanol with catalytic systems (e.g., transition metal catalysts), though yield data is less documented . Key factors affecting yield include catalyst type, solvent polarity, and reaction temperature. Researchers should optimize these parameters using design-of-experiments (DoE) approaches.
Q. How is this compound detected and quantified in complex biological matrices using GC-MS?
this compound is typically extracted with ethyl acetate or n-dodecane, followed by GC-MS analysis with a polar column (e.g., HP-5MS). Internal standards like mthis compound (C15:0 methyl ester) are critical for quantification, as they account for matrix effects and instrument variability . Retention indices (e.g., ~559 on HP-5MS) and mass fragmentation patterns (m/z 270 [M⁺], base peak at m/z 88) aid identification .
Q. What role does this compound play in natural product profiling (e.g., plant extracts or microbial metabolites)?
It serves as a biomarker for fatty acid metabolism in plants and microorganisms. For example, in Marchantia polymorpha, this compound is enriched in ethyl acetate extracts, suggesting its role in stress response pathways . Researchers should pair GC-MS with LC-QTOF/MS to cross-validate its presence and distinguish it from isomers (e.g., ethyl tetradecanoate) .
Advanced Research Questions
Q. How do environmental stressors (e.g., UV-B radiation, water deficit) affect this compound levels in plant systems?
In grapevines, water deficit (+WD) reduced this compound by 67.7% compared to controls, likely due to altered lipid peroxidation pathways . To study this, employ controlled-environment trials with GC-MS monitoring and multivariate analysis (e.g., PCA) to correlate abiotic stress with metabolite shifts.
Q. What are the challenges in resolving contradictory data on this compound concentrations across studies?
Discrepancies arise from:
- Matrix effects : Lipid-rich matrices (e.g., seed oils) require SPE cleanup before GC-MS .
- Method variability : Differences in internal standards (e.g., methyl vs. ethyl esters) and column types (polar vs. non-polar) impact quantification . Address these by standardizing protocols (e.g., AOAC guidelines) and reporting limit of detection (LOD) and quantification (LOQ).
Q. Can this compound act as a suitable internal standard for lipidomics studies?
While mthis compound is commonly used, this compound may co-elute with mid-chain fatty acid esters in non-polar columns. Its suitability depends on the sample matrix:
- Advantages : High volatility and distinct fragmentation pattern .
- Limitations : Overlaps with C16-C18 esters in complex mixtures. Validate using retention time locking (RTL) and spike-recovery experiments .
Q. What methodologies optimize the extraction of this compound from lipid-rich samples?
- Liquid-liquid extraction (LLE) : Ethyl acetate (3x volumes) achieves >90% recovery in gastric fluid models .
- Solid-phase microextraction (SPME) : Effective for headspace analysis in fermentation studies (e.g., wine or beer), minimizing co-extraction of non-volatile lipids . Compare methods using recovery rates and precision (%RSD < 10%).
Q. How can spectroscopic techniques (e.g., NMR, FTIR) complement GC-MS in structural elucidation of this compound?
- ¹³C NMR : Confirm ester linkage via carbonyl resonance at ~170 ppm and ethoxy group at ~60 ppm.
- FTIR : Identify ester C=O stretch at 1740 cm⁻¹ and C-O-C at 1250 cm⁻¹. Use hyphenated systems (e.g., GC-FTIR) for real-time structural validation .
Q. Methodological Recommendations
- For synthesis : Prioritize alkoxycarbonylation over hydroesterification for higher reproducibility .
- For quantification : Use mthis compound as an internal standard and report calibration curves (R² > 0.99) .
- For ecological studies : Pair metabolomics with transcriptomics to link this compound levels to gene expression (e.g., FAD2 desaturases) .
Properties
IUPAC Name |
ethyl pentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYJUIKYIKULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194057 | |
Record name | Ethyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41114-00-5 | |
Record name | Ethyl pentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41114-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041114005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41114-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL PENTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2A096Y4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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